Octa-4,7-dien-1-OL
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Overview
Description
Octa-4,7-dien-1-OL: is an organic compound with the molecular formula C8H14O . It is a type of alcohol with a structure that includes two double bonds, making it a dienol. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dimerization and Hydration of Butadiene: One method involves the dimerization and hydration of butadiene in the presence of a catalyst and water.
Palladium-Catalyzed Reaction: Another method involves reacting butadiene with water in the presence of a palladium catalyst and a solvent capable of dissolving both reactants. This method maintains a specific mole ratio of butadiene to the reaction product to ensure high selectivity and reaction rate.
Industrial Production Methods: The industrial production of octa-4,7-dien-1-OL typically involves continuous processes to maintain efficiency and yield. The use of palladium catalysts and specific solvents like sulfolane is common in these methods .
Chemical Reactions Analysis
Types of Reactions:
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex bicyclic structures.
Common Reagents and Conditions:
Oxidation: Singlet oxygen (O2) is a common reagent for oxidation reactions involving this compound.
Cycloaddition: Para-quinone methides can be used as acceptors in cycloaddition reactions with this compound.
Major Products:
Oxidation Products: The oxidation of this compound can yield products like para-benzoquinone.
Cycloaddition Products: Cycloaddition reactions can produce spiro[2.5]octa-4,7-dien-6-one structures.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Octa-4,7-dien-1-OL is used as a building block in the synthesis of complex organic molecules, particularly in the formation of spirocyclic compounds.
Biology and Medicine:
Biologically Active Compounds: The compound is a structural motif in various biologically active molecules, including those with DNA-alkylating properties.
Industry:
Fragrance and Flavor Industry: Due to its unique structure, this compound is used in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of octa-4,7-dien-1-OL involves its reactivity with various reagents. For example, in oxidation reactions, singlet oxygen adds to the double bonds of this compound, leading to the formation of endoperoxides and other oxidation products . In cycloaddition reactions, the compound reacts with para-quinone methides to form spirocyclic structures .
Comparison with Similar Compounds
Linalool: A monoterpenoid with a similar structure, used in fragrances and flavors.
Geraniol: Another similar compound with applications in the fragrance industry.
Uniqueness: Octa-4,7-dien-1-OL is unique due to its specific dienol structure, which allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
81651-45-8 |
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Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
octa-4,7-dien-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2,4-5,9H,1,3,6-8H2 |
InChI Key |
WDJRZKZMSXSLFQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC=CCCCO |
Origin of Product |
United States |
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